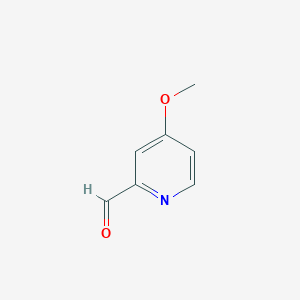

4-Methoxypicolinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-2-3-8-6(4-7)5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVABMBUZNGYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489466 | |

| Record name | 4-Methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16744-81-3 | |

| Record name | 4-Methoxy-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16744-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxypyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxypicolinaldehyde: A Technical Guide for Researchers

CAS Number: 16744-81-3

This technical guide provides an in-depth overview of 4-Methoxypicolinaldehyde, a key heterocyclic building block utilized in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and potential applications.

Core Properties and Data

This compound, also known by its systematic name 4-methoxypyridine-2-carboxaldehyde, is a functionalized pyridine derivative.[1][2][3] Its chemical structure, incorporating both a nucleophilic methoxy group and an electrophilic aldehyde, makes it a versatile intermediate for the synthesis of more complex molecules.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 16744-81-3 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇NO₂ | [1][4][5][6] |

| Molecular Weight | 137.14 g/mol | [1][3][4] |

| Appearance | White to yellow solid-liquid mixture | [1] |

| Melting Point | 28-30 °C | [3] |

| Boiling Point | 125-130 °C at 25 Torr | [1] |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble (11 g/L at 25 °C) | [5] |

| pKa | 4.47 ± 0.10 (Predicted) | [5] |

| ¹H NMR (400 MHz, DMSO) | δ 3.93 (s, 3H), 7.27 (m, 1H), 7.44 (d, 1H), 8.63 (d, 1H), 9.96 (s, 1H) | [1] |

| SMILES | O=CC1=NC=CC(OC)=C1 | [1][4] |

| InChIKey | UEVABMBUZNGYQI-UHFFFAOYSA-N | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding alcohol, (4-methoxypyridin-2-yl)methanol. The following is a detailed experimental protocol for this transformation.

Protocol: Synthesis of this compound via Oxidation

This procedure outlines the oxidation of (4-methoxypyridin-2-yl)methanol using manganese(IV) oxide.

Materials:

-

(4-methoxypyridin-2-yl)methanol

-

Manganese(IV) oxide (activated)

-

Ethyl acetate

-

Diatomaceous earth (Celite®)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

To a solution of (4-methoxypyridin-2-yl)methanol (1 equivalent, e.g., 4.85 g, 34.85 mmol) in ethyl acetate (e.g., 150 mL) in a round-bottom flask, add activated manganese(IV) oxide (4 equivalents, e.g., 12.1 g, 139.42 mmol) portion-wise.[1]

-

The reaction mixture is then heated to reflux (approximately 80 °C) with vigorous stirring for 2 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the hot reaction mixture is filtered through a pad of diatomaceous earth to remove the manganese salts.[1] The filter cake should be washed with additional hot ethyl acetate to ensure complete recovery of the product.

-

The combined filtrate is then concentrated under reduced pressure using a rotary evaporator.[1]

-

The resulting crude product can be further purified by column chromatography on silica gel if necessary, although the described procedure often yields a product of sufficient purity (e.g., 62.9% yield).[1]

Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum in DMSO-d₆ should show a singlet for the aldehyde proton around δ 9.96 ppm and a singlet for the methoxy protons around δ 3.93 ppm.[1]

References

- 1. This compound | 16744-81-3 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. This compound | CAS 16744-81-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Methoxypyridine-2-carboxaldehyde | C7H7NO2 | CID 12325390 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Methoxypicolinaldehyde from Picoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-methoxypicolinaldehyde, a crucial building block in the development of various pharmaceutical compounds. While direct synthesis from 4-methoxypicoline is a conceptual route, this document details more established and versatile methods commencing from functionalized picoline and pyridine precursors. The guide offers a comparative analysis of different synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the core chemical transformations.

Executive Summary

The synthesis of this compound, formally known as 4-methoxypyridine-2-carboxaldehyde, can be approached through several strategic routes. This guide focuses on three primary pathways:

-

Oxidation of (4-methoxypyridin-2-yl)methanol: A reliable and frequently employed method that involves the synthesis of the corresponding alcohol precursor followed by its oxidation.

-

Formylation of 2-bromo-4-methoxypyridine: This route utilizes organometallic chemistry, specifically lithium-halogen exchange, to introduce the aldehyde functionality.

-

Functionalization of 4-chloropicolinate derivatives: A pathway that begins with the more readily available picolinic acid and introduces the required methoxy and aldehyde groups through a series of transformations.

Each of these routes offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield. This guide aims to provide the necessary technical details for researchers to evaluate and implement the most suitable method for their specific research and development needs.

Comparative Data of Synthetic Pathways

The following tables summarize the key quantitative data for the different synthetic approaches, allowing for a clear comparison of their efficiencies.

Table 1: Synthesis of Key Intermediates

| Intermediate | Starting Material | Key Reagents | Reaction Conditions | Yield (%) |

| 2-Bromo-4-methoxypyridine | 4-Methoxypyridine | n-Butyllithium, N,N-Dimethylethanolamine, 1,2-dibromo-1,1,2,2-tetrachloroethane | Hexanes/THF, -78°C to room temp. | 62 |

| Methyl 4-chloropicolinate | 2-Picolinic acid | Thionyl chloride, Methanol | 80°C, 3 days then reflux | 57 |

| (4-methoxypyridin-2-yl)methanol | Methyl 4-methoxypicolinate | Sodium borohydride | Methanol, 0°C to room temp. | High (implied) |

Table 2: Final Step to this compound

| Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) |

| (4-methoxypyridin-2-yl)methanol | Manganese(IV) oxide | Ethyl acetate | 80°C, 2 hours | 62.9 |

| 2-Bromo-4-methoxypyridine | Lithium tetramethylpiperidide (LTMP), Dimethylformamide (DMF) | Tetrahydrofuran | -78°C | 70 (overall for aldehyde and subsequent reduction to alcohol) |

Synthetic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthetic routes to this compound.

Experimental Protocols

This section provides detailed methodologies for the key transformations described in the synthetic pathways.

Route 1: Final Step - Oxidation of (4-methoxypyridin-2-yl)methanol

This procedure details the oxidation of the alcohol precursor to the final aldehyde product.[1]

-

Materials:

-

(4-methoxypyridin-2-yl)methanol (4.85 g, 34.85 mmol)

-

Manganese(IV) oxide (MnO2, activated) (139.42 mmol, 4 eq.)

-

Ethyl acetate (150 mL)

-

Diatomaceous earth (Celite®)

-

-

Procedure:

-

To a solution of (4-methoxypyridin-2-yl)methanol in ethyl acetate, add manganese(IV) oxide in portions.

-

Stir the reaction mixture vigorously at 80°C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a pad of diatomaceous earth.

-

Wash the filter cake with hot ethyl acetate.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.

-

The reported yield for this step is 62.9%.[1]

-

Route 2: Synthesis of 2-Bromo-4-methoxypyridine and Subsequent Formylation

This two-part procedure outlines the preparation of the key bromo-intermediate and its conversion to the aldehyde.

-

Part A: Synthesis of 2-Bromo-4-methoxypyridine [2]

-

Materials:

-

4-Methoxypyridine (0.70 mL, 6.90 mmol)

-

n-Butyllithium (2.34 M in hexanes, 11.91 mL, 27.86 mmol)

-

N,N-Dimethylethanolamine (1.40 mL, 13.93 mmol)

-

1,2-dibromo-1,1,2,2-tetrachloroethane (5.40 g, 16.57 mmol)

-

Hexanes (10 mL)

-

Tetrahydrofuran (THF, 5 mL)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Water

-

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve N,N-dimethylethanolamine in hexanes and cool to -20°C.

-

Add n-butyllithium dropwise and stir for 30 minutes.

-

Add 4-methoxypyridine dropwise, and stir the resulting orange solution for 1 hour.

-

Cool the mixture to -78°C and add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane in THF dropwise.

-

Allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with water at 0°C and extract with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the product by distillation to obtain 2-bromo-4-methoxypyridine.

-

-

-

Part B: Formylation of 2-Bromo-4-methoxypyridine [2]

-

Materials:

-

2-Bromo-4-methoxypyridine

-

Lithium tetramethylpiperidide (LTMP)

-

Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

-

Procedure:

-

Prepare a solution of LTMP in THF.

-

At -78°C, add a solution of 2-bromo-4-methoxypyridine in THF to the LTMP solution.

-

After a short stirring period, add DMF.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous mixture with dichloromethane.

-

Dry the combined organic layers and concentrate under reduced pressure to yield this compound.

-

-

Route 3: Synthesis of Methyl 4-chloropicolinate

This protocol details the initial step in the synthesis of this compound starting from 2-picolinic acid. The subsequent methoxylation and reduction to the aldehyde would follow standard procedures.

-

Materials:

-

2-Picolinic acid (10 g, 81 mmol)

-

Thionyl chloride (40 mL)

-

Methanol (20 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-picolinic acid in thionyl chloride and heat the mixture to 80°C for 3 days.

-

Cool the reaction mixture in an ice bath and slowly add methanol.

-

Stir for 1 hour, then remove all solvents under vacuum.

-

Take up the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate and purify by silica gel chromatography to yield methyl 4-chloropicolinate.

-

Conclusion

This technical guide has detailed several viable synthetic routes for the preparation of this compound, a compound of significant interest to the pharmaceutical industry. The choice of a particular synthetic pathway will depend on factors such as the availability and cost of starting materials, scalability, and the specific capabilities of the research or production facility. The provided experimental protocols and comparative data serve as a valuable resource for chemists to make informed decisions and to efficiently synthesize this key building block for their drug discovery and development programs.

References

Spectroscopic Profile of 4-Methoxypicolinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxypicolinaldehyde (also known as 4-methoxypyridine-2-carboxaldehyde), a key heterocyclic aldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry, drug discovery, and materials science by presenting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.96 | s | Aldehyde-H |

| 8.63 | d | Pyridine-H6 |

| 7.44 | d | Pyridine-H5 |

| 7.27 | m | Pyridine-H3 |

| 3.93 | s | Methoxy-H |

Solvent: DMSO, Spectrometer Frequency: 400.132 MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | C=O (Aldehyde) |

| 165.8 | C4 (ipso-Methoxy) |

| 152.1 | C2 (ipso-Aldehyde) |

| 150.5 | C6 |

| 111.2 | C5 |

| 109.8 | C3 |

| 56.2 | Methoxy-C |

Note: This data is predicted and may vary from experimental values.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-2750 | Medium | C-H stretch (Aldehyde) |

| 1710-1690 | Strong | C=O stretch (Aldehyde) |

| 1600-1580 | Medium-Strong | C=C/C=N stretch (Pyridine ring) |

| 1250-1200 | Strong | C-O stretch (Aryl ether) |

Note: This data is predicted and may vary from experimental values.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 137.05 | [M]⁺ (Molecular Ion) |

| 136.04 | [M-H]⁺ |

| 108.04 | [M-CHO]⁺ |

| 78.03 | [M-CHO-OCH₃]⁺ |

Ionization Mode: Electron Ionization (EI) - Predicted Fragmentation

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum.

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

-

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clear spectrum. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the prepared sample in the IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce a dilute solution of this compound into the mass spectrometer. For a volatile compound like this, electron ionization (EI) is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-Depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 4-Methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypicolinaldehyde is a versatile heterocyclic aldehyde of significant interest in organic synthesis and medicinal chemistry. The presence of the electron-donating methoxy group and the electron-withdrawing pyridine ring influences the reactivity of the aldehyde functionality, making it a valuable building block for the synthesis of a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in this compound, focusing on key reaction classes including nucleophilic addition, condensation, oxidation, and reduction reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Introduction

The aldehyde group is a cornerstone of organic chemistry, renowned for its susceptibility to nucleophilic attack and its ability to participate in a wide array of chemical transformations. In the context of this compound, the aldehyde group is positioned at the 2-position of a pyridine ring, which is further substituted with a methoxy group at the 4-position. This unique electronic arrangement, with the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the methoxy group, modulates the electrophilicity of the aldehyde carbon, influencing its reactivity in a nuanced manner. Understanding these reactivity patterns is crucial for the strategic design and synthesis of novel compounds with potential therapeutic applications.

General Reactivity of the Aldehyde Group

The aldehyde group in this compound is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The adjacent pyridine ring, being an electron-deficient heterocycle, further enhances this electrophilicity. Conversely, the methoxy group at the 4-position exerts an electron-donating mesomeric effect, which can somewhat temper the reactivity of the aldehyde. This electronic interplay dictates the propensity of this compound to undergo a variety of reactions.

A general overview of the reactivity of the aldehyde group in this compound is depicted below:

Key Reactions and Experimental Data

This section details the primary chemical transformations of the aldehyde group in this compound, supported by experimental data where available.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound readily undergoes addition reactions with a variety of nucleophiles.

The aldehyde group can be selectively reduced to a primary alcohol, (4-methoxypyridin-2-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄). This transformation is fundamental in organic synthesis, providing access to a key synthetic intermediate.

| Reaction | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Reduction | NaBH₄ | Methanol | 0 to RT | 2 | >95 (Typical) | General Knowledge |

Experimental Protocol: Reduction of this compound with Sodium Borohydride

-

Dissolve this compound (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (4-methoxypyridin-2-yl)methanol.

The addition of a cyanide ion to the aldehyde group forms a cyanohydrin. This reaction is a classic method for carbon-carbon bond formation and introduces a nitrile group that can be further elaborated.

| Reaction | Reagent | Conditions | Yield (%) | Reference |

| Cyanohydrin Formation | NaCN, H⁺ | pH 4-5 | Not Reported | General Knowledge |

Experimental Protocol: Cyanohydrin Formation from this compound

-

In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

-

Prepare a solution of sodium cyanide (1.1 eq) in water.

-

Cool both solutions to 0 °C.

-

Slowly add the sodium cyanide solution to the aldehyde solution while maintaining the pH between 4 and 5 by the dropwise addition of a weak acid (e.g., acetic acid).

-

Stir the reaction at 0 °C for 2-4 hours.

-

Carefully quench the reaction with a dilute acid to neutralize any excess cyanide.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the cyanohydrin.

Condensation Reactions

Condensation reactions involving the aldehyde group are powerful tools for the formation of new carbon-carbon and carbon-nitrogen double bonds.

The Wittig reaction provides a highly versatile method for the synthesis of alkenes from aldehydes. Reaction of this compound with a phosphorus ylide yields a substituted alkene.

| Reactant (Ylide) | Product | Base | Solvent | Yield (%) | Reference |

| (Triphenylphosphoranylidene)acetonitrile | 3-(4-methoxypyridin-2-yl)acrylonitrile | NaH | THF | Not Reported | General Knowledge |

Experimental Protocol: Wittig Reaction of this compound

-

To a stirred suspension of the corresponding phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere, add a strong base such as n-butyllithium or sodium hydride at 0 °C.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.

| Active Methylene Compound | Product | Catalyst | Yield (%) | Reference |

| Malononitrile | 2-((4-methoxypyridin-2-yl)methylene)malononitrile | Piperidine | Not Reported | General Knowledge |

Experimental Protocol: Knoevenagel Condensation of this compound

-

To a solution of this compound (1.0 eq) and the active methylene compound (1.0 eq) in ethanol, add a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution and purify the residue by column chromatography or recrystallization.

Reductive amination is a two-step process in which the aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

| Amine | Reducing Agent | Product | Yield (%) | Reference |

| Aniline | NaBH₃CN | N-((4-methoxypyridin-2-yl)methyl)aniline | Not Reported | General Knowledge |

Experimental Protocol: Reductive Amination of this compound

-

To a solution of this compound (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane), add a dehydrating agent such as molecular sieves.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add the reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq), in portions.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude product, which can be purified by chromatography.

Oxidation to Carboxylic Acid

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 4-methoxypicolinic acid, a valuable building block in its own right. A common method for this transformation is the oxidation of the corresponding alcohol precursor. A direct oxidation of the aldehyde is also feasible using various oxidizing agents. For instance, the synthesis of 3-hydroxy-4-methoxypicolinic acid from a related nitrile precursor has been reported with a high yield.[1]

| Oxidizing Agent | Product | Yield (%) | Reference |

| H₂SO₄ (from nitrile) | 3-hydroxy-4-methoxypicolinic acid | 85 | [1] |

Experimental Protocol: Oxidation of this compound to 4-Methoxypicolinic Acid (General Procedure)

-

Dissolve this compound (1.0 eq) in a suitable solvent like acetone or a mixture of tert-butanol and water.

-

Add a buffered oxidizing agent, such as sodium chlorite in the presence of a chlorine scavenger like 2-methyl-2-butene.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench any excess oxidant with a reducing agent (e.g., sodium sulfite).

-

Adjust the pH to be acidic to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 4-methoxypicolinic acid.

Role in Drug Discovery and Predicted Biological Activity

While specific biological activities of this compound are not extensively reported, its derivatives are of significant interest in drug discovery. The picolinaldehyde scaffold is present in various bioactive molecules. To explore the potential biological roles of this compound, an in-silico target prediction was performed. This computational approach suggests potential protein targets based on the chemical structure of the molecule.

The predicted interactions can be visualized as a hypothetical signaling pathway:

This diagram illustrates that this compound and its derivatives could potentially interact with key protein families such as protein kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes. Modulation of these targets could, in turn, affect critical cellular processes like proliferation, signaling, and metabolism, suggesting potential applications in areas such as oncology and metabolic diseases. These in-silico predictions provide a rationale for synthesizing and screening a library of this compound derivatives for various biological activities.

Conclusion

The aldehyde group in this compound exhibits a rich and versatile chemical reactivity, making it a valuable synthon for the construction of complex molecules. Its participation in nucleophilic addition, condensation, oxidation, and reduction reactions allows for the introduction of a wide range of functional groups and the formation of diverse molecular scaffolds. The detailed protocols and compiled data in this guide are intended to serve as a practical resource for chemists in academia and industry. Furthermore, the predicted biological relevance of this scaffold highlights its potential for future drug discovery efforts, warranting further investigation into the synthesis and biological evaluation of its derivatives.

References

4-Methoxypicolinaldehyde: A Versatile Pyridine-Based Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypicolinaldehyde, a substituted pyridine derivative, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, comprising a pyridine ring functionalized with a reactive aldehyde group at the 2-position and an electron-donating methoxy group at the 4-position, impart a distinct reactivity profile that has been exploited in the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in the synthesis of biologically active compounds and functional materials. Detailed experimental protocols for its application in pivotal synthetic transformations, including aldol condensations, Wittig reactions, and multicomponent reactions, are presented, alongside a compilation of relevant quantitative data to facilitate its use in a research and development setting.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point range of 28-30°C.[1] It is characterized by the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16744-81-3 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Melting Point | 28-30 °C | [1] |

| Boiling Point | 125-130 °C (at 25 Torr) | [1] |

| Density | 1.159 g/cm³ (Predicted) | [1] |

| Appearance | White to yellow solid-liquid mixture | [1] |

| pKa | 4.47 ± 0.10 (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Synthesis of this compound

A common and effective method for the preparation of this compound involves the oxidation of the corresponding alcohol, (4-methoxypyridin-2-yl)methanol.

References

An In-Depth Technical Guide to 4-Methoxypicolinaldehyde: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypicolinaldehyde, a substituted pyridine derivative, has emerged as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, historical context, synthesis, and its burgeoning role as a key intermediate in the development of targeted therapeutics. Particular emphasis is placed on its application in the synthesis of kinase inhibitors, specifically those targeting the critical PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for the design of bioactive molecules. This compound (also known as 4-methoxypyridine-2-carboxaldehyde) combines the features of this heterocyclic core with a reactive aldehyde group and a methoxy substituent, offering multiple avenues for synthetic elaboration. This guide aims to be a comprehensive resource for researchers leveraging this compound in their drug discovery efforts.

History and Discovery

While the precise date and individual credited with the first synthesis of this compound are not well-documented, its development can be understood within the broader history of pyridine chemistry. The systematic study and synthesis of pyridine derivatives began in the late 19th century. The fundamental methods for the functionalization of the pyridine ring, developed over decades of research, have enabled the synthesis of a vast array of substituted pyridines, including this compound. Its emergence as a commercially available building block is a testament to the maturation of synthetic organic chemistry and the increasing demand for novel intermediates in drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Reference(s) |

| CAS Number | 16744-81-3 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | White to yellow solid-liquid mixture | |

| Melting Point | 28-30 °C | [1] |

| Boiling Point | 125-130 °C (25 Torr) | |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.47 ± 0.10 (Predicted) | |

| SMILES | O=Cc1ncccc1OC | [1] |

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the oxidation of (4-methoxypyridin-2-yl)methanol.

Reaction Scheme:

References

An In-Depth Technical Guide to the Potential Derivatives of 4-Methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypicolinaldehyde, a substituted pyridine derivative, presents a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds. Its unique electronic and structural features, arising from the interplay between the pyridine ring, the methoxy group, and the reactive aldehyde functionality, make it a valuable starting material in medicinal chemistry and materials science. The pyridine nitrogen imparts aqueous solubility and potential for hydrogen bonding, while the methoxy group can influence the lipophilicity and metabolic stability of its derivatives. The aldehyde group serves as a key handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. This guide explores the synthesis of potential derivatives of this compound, including imines, chalcones, hydrazones, and products of Knoevenagel and Wittig reactions, and discusses their potential biological activities based on analogous structures reported in the literature.

Synthesis of this compound Derivatives

The aldehyde functionality of this compound is amenable to a variety of condensation and olefination reactions, providing access to a wide range of derivatives.

Imine (Schiff Base) Derivatives

The reaction of this compound with primary amines yields imine derivatives, also known as Schiff bases. These compounds are valuable intermediates in organic synthesis and have been shown to possess a wide range of biological activities.

Experimental Protocol: General Synthesis of Imines from this compound

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: Add the desired primary amine (1.0-1.2 equivalents) to the solution.

-

Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a period of 2 to 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

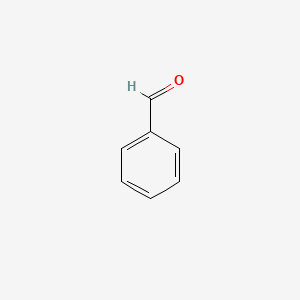

Table 1: Representative Imine Derivatives from Aromatic Aldehydes

| Aldehyde | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Aniline | N-Benzylideneaniline | >90 | Generic |

| 4-Methoxybenzaldehyde | 4-Fluoroaniline | (E)-1-(4-fluorophenyl)-N-(4-methoxybenzylidene)aniline | 85 | Generic |

Caption: Synthesis of Imine Derivatives.

Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that can be synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone. Chalcone derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Experimental Protocol: Synthesis of a Chalcone Derivative from this compound

-

Reaction Setup: Dissolve this compound (1.0 equivalent) and a substituted acetophenone (1.0 equivalent) in ethanol in a round-bottom flask.

-

Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the stirred solution at room temperature.

-

Reaction Conditions: Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.

Table 2: Representative Chalcone Synthesis Data

| Aldehyde | Acetophenone | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydroxy-3-methoxybenzaldehyde | 1,3-Diacetylbenzene | c-H2SO4 | 35 | [1] |

| 4-Nitrobenzaldehyde | 2,4,6-Trimethoxyacetophenone | NaOH | 94 |[2] |

Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.

Hydrazone Derivatives

Hydrazones are formed by the reaction of aldehydes or ketones with hydrazines. They are a class of compounds with a wide range of reported biological activities, including antimicrobial, anticonvulsant, and anticancer effects.

Experimental Protocol: General Synthesis of Hydrazones from this compound

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.

-

Hydrazine Addition: Add the desired hydrazine or hydrazide derivative (1.0 equivalent) to the solution.

-

Catalysis: A few drops of glacial acetic acid are often added as a catalyst.

-

Reaction Conditions: The reaction mixture is typically refluxed for 2-6 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Table 3: Examples of Synthesized Hydrazone Derivatives and their Biological Activity

| Aldehyde | Hydrazide | Product | IC50 (µM) (Antiglycation) | Reference |

|---|---|---|---|---|

| 2,4,6-Trihydroxybenzaldehyde | 4-Methoxybenzohydrazide | N'-(2,4,6-Trihydroxybenzylidene)-4-methoxybenzohydrazide | 216.52 ± 4.2 | [3] |

| 2,3-Dihydroxybenzaldehyde | 4-Methoxybenzohydrazide | N'-(2,3-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 289.58 ± 2.64 |[3] |

Knoevenagel Condensation Products

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base. This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated compounds.

Experimental Protocol: Knoevenagel Condensation with this compound

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 equivalents), and a catalytic amount of a weak base (e.g., piperidine, ammonium acetate) in a suitable solvent like ethanol.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours, with progress monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is poured into cold water or onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization.

Table 4: Knoevenagel Condensation of Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Malononitrile | SeO2/ZrO2 | 98 | [4] |

| Benzaldehyde | Malononitrile | Henna Leaf Extract | 92 |[5] |

Wittig Reaction Products

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide. This reaction is particularly useful for creating C=C bonds with good control over the stereochemistry of the resulting alkene.

Experimental Protocol: Wittig Reaction with this compound

-

Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF. Cool the suspension to 0°C or below and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the ylide.

-

Reaction with Aldehyde: To the resulting ylide solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at a low temperature.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Table 5: Representative Wittig Reactions with Aromatic Aldehydes

| Aldehyde | Phosphonium Ylide | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | (Triphenylphosphoranylidene)acetonitrile | 3-Phenylacrylonitrile | High | Generic |

| 4-Methoxybenzaldehyde | Methylenetriphenylphosphorane | 1-Methoxy-4-vinylbenzene | Good | Generic |

Potential Biological Activities of this compound Derivatives

While specific biological data for a wide range of this compound derivatives are limited, the biological activities of analogous compounds containing the 4-methoxyphenyl or pyridine moiety suggest significant therapeutic potential.

Anticancer Activity

Many pyridine and methoxy-substituted aromatic derivatives have demonstrated potent anticancer activities. For instance, novel pyrazolo[3,4-b]pyridine derivatives have shown significant anti-cancer potency towards various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[6] Thiosemicarbazone derivatives of pyridine-2-carboxaldehydes have also been evaluated for their antineoplastic activity.[7] Chalcones bearing methoxy substituents have been reported to exhibit cytotoxic activity against leukemia cell lines.

Table 6: Anticancer Activity of Related Heterocyclic Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivative | Hela | 2.59 | [6] |

| Pyrazolo[3,4-b]pyridine derivative | HCT-116 | 1.98 | [6] |

| Methoxy-4'-amino chalcone | HL-60 | 1.57 (µg/mL) |

| 1,3,4-Thiadiazole derivative | MCF-7 | >100 | |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methoxypyridine-2-carboxaldehyde | C7H7NO2 | CID 12325390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 5-Isopropyl-1,3,4-oxadiazol-2-amine (EVT-346905) | 65283-97-8 [evitachem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of 4-Methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 4-Methoxypicolinaldehyde. The information herein is intended to assist researchers in ensuring the integrity of this compound throughout its lifecycle in a laboratory or developmental setting. This document outlines recommended storage conditions, potential degradation pathways, and provides a framework for establishing in-house stability-indicating protocols.

Summary of Recommended Storage Conditions

Proper storage is paramount to maintaining the purity and stability of this compound. Based on available data for this and structurally related compounds, the following conditions are recommended to minimize degradation.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. 2-8°C (refrigerator) for short-term use. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidation, as aromatic aldehydes can be susceptible to oxidation. |

| Light | Protect from light. Store in amber vials or in the dark. | Aromatic and aldehydic compounds can be sensitive to photodegradation. |

| Moisture | Store in a tightly sealed container in a dry place. | Prevents hydrolysis and other moisture-mediated degradation. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure—an aromatic aldehyde with a methoxy-substituted pyridine ring—several potential degradation routes can be anticipated. Understanding these pathways is crucial for designing robust stability studies and analytical methods.

A logical workflow for investigating the stability of this compound is presented below.

Caption: Workflow for Stability Assessment

The primary anticipated degradation pathways include:

-

Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (4-methoxypicolinic acid). This can be promoted by atmospheric oxygen, especially in the presence of light or metal ions.

-

Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways, potentially involving the pyridine ring and the methoxy group. Photodegradation of methoxy-substituted aromatic compounds can sometimes lead to demethoxylation or the formation of phenolic derivatives.

-

Hydrolysis: While aldehydes are generally less susceptible to hydrolysis than esters or amides, the stability of the methoxy group under strongly acidic or basic conditions could be a concern, potentially leading to the formation of the corresponding hydroxypyridine derivative.

-

Polymerization/Condensation: Aldehydes can undergo self-condensation reactions, although this is less common for aromatic aldehydes compared to aliphatic ones.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies are designed to intentionally degrade the molecule to identify potential degradation products and to develop a stability-indicating analytical method. The following are generalized protocols based on ICH guidelines that can be adapted.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Example HPLC Method Parameters (Starting Point):

| Parameter | Condition |

| Column | C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient elution may be required) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Diode Array Detector (DAD) to monitor multiple wavelengths (e.g., 220-400 nm) to detect potential degradants with different chromophores. |

| Injection Volume | 10 µL |

The method must be validated for specificity by demonstrating that the peak for this compound is pure and well-resolved from all degradation product peaks generated during forced degradation studies.

Forced Degradation (Stress Testing) Protocols

The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the analytical method is capable of detecting and quantifying the degradation products.

3.2.1. Hydrolytic Degradation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

-

At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide.

-

Incubate under the same conditions as acid hydrolysis.

-

At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 N Hydrochloric Acid, and dilute for analysis.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of water.

-

Incubate under the same conditions as acid/base hydrolysis and analyze at specified time points.

-

3.2.2. Oxidative Degradation

-

Preparation: To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Keep the solution at room temperature for a defined period, monitoring the degradation periodically. If no degradation is observed, gentle heating (e.g., 40-50°C) can be applied.

-

Analysis: Withdraw samples at time points and dilute with the mobile phase for HPLC analysis.

3.2.3. Photolytic Degradation

-

Sample Preparation: Expose a sample of the solid compound and a solution of the compound (in a photostable solvent like quartz cuvettes) to a light source.

-

Light Exposure: According to ICH Q1B guidelines, the sample should be exposed to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.

-

Analysis: Analyze the exposed and control samples at appropriate time intervals.

3.2.4. Thermal Degradation

-

Solid State: Place a sample of the solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a specified duration.

-

Solution State: Heat a solution of the compound at a controlled temperature (e.g., 60°C).

-

Analysis: At defined time points, withdraw samples, prepare solutions (for the solid sample), and analyze by HPLC.

Data Presentation and Interpretation

All quantitative data from stability studies should be tabulated to facilitate comparison and trend analysis.

Table 1: Hypothetical Data from Forced Degradation of this compound

| Stress Condition | Duration | Assay of this compound (%) | % Degradation | Number of Degradation Products | Major Degradant RRT |

| 0.1 N HCl (60°C) | 48 h | 92.5 | 7.5 | 2 | 0.85 |

| 0.1 N NaOH (60°C) | 48 h | 88.2 | 11.8 | 3 | 0.72, 1.15 |

| 3% H₂O₂ (RT) | 24 h | 85.7 | 14.3 | 1 | 1.30 |

| Photolytic (Solid) | 1.2 M lux h | 98.1 | 1.9 | 1 | 0.92 |

| Thermal (60°C, Solid) | 7 days | 99.5 | 0.5 | 0 | - |

*RRT: Relative Retention Time

The results from these studies will guide the establishment of appropriate storage conditions, re-test periods, and specifications for this compound. The identification of degradation products using techniques like LC-MS/MS can provide valuable insights into the degradation pathways, which is critical for drug development and formulation studies.

Conclusion

The stability of this compound is a critical parameter for its reliable use in research and development. While specific stability data is not widely published, a systematic approach based on established principles of forced degradation and the use of stability-indicating analytical methods can provide the necessary information. The recommended storage conditions of low temperature, protection from light and moisture, and an inert atmosphere provide a strong starting point for preserving the integrity of this compound. For critical applications, it is strongly advised that researchers perform their own stability assessments using the protocols outlined in this guide.

4-Methoxypicolinaldehyde: A Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and recommended safety precautions for the handling and use of 4-Methoxypicolinaldehyde (CAS No. 16744-81-3). The information presented is intended to support risk assessment and the implementation of safe laboratory practices for professionals in research and drug development.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| Appearance | Colorless to Pale-yellow to Yellow-brown Solid or Liquid | - |

| Melting Point | 28-30 °C | [2] |

| Boiling Point | 238.651 °C at 760 mmHg | [2] |

| Density | 1.159 g/cm³ | [2] |

| Flash Point | 98.133 °C | [2] |

| Solubility | No data available | - |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

Signal Word: Warning

GHS Pictograms:

Toxicological Information

Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were identified in the conducted search of publicly available literature. Researchers should develop and validate their own protocols for any toxicological or safety-related studies in accordance with established guidelines from regulatory bodies such as the OECD or FDA.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors or dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage at -20°C.[1]

-

Incompatible Materials: Store away from strong oxidizing agents and other incompatible materials. Specific incompatibility data is limited.

-

Atmosphere: For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon).

Emergency Procedures

A clear and well-rehearsed emergency plan is essential when working with hazardous chemicals.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards from Combustion: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5.1). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

Caption: Logical workflow for the safe handling of this compound.

Emergency Response Decision Tree

In the event of an emergency, the following decision tree can guide the initial response.

Caption: Decision tree for emergency response to incidents involving this compound.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment or a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before use. All laboratory personnel must be thoroughly trained in the proper handling and emergency procedures for all chemicals they work with.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-methoxypicolinaldehyde as a key starting material. The methodologies outlined below are based on established multicomponent reactions, offering efficient routes to diverse molecular scaffolds of interest in medicinal chemistry and drug development.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, providing access to dihydropyrimidinones (DHPMs). These scaffolds are present in numerous biologically active molecules.

Application: Preparation of 5-(ethoxycarbonyl)-6-methyl-4-(4-methoxypyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one.

Experimental Protocol

Materials:

-

This compound

-

Ethyl acetoacetate

-

Urea

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) and stir for 15-20 minutes.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Dry the crude product and purify by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantitative Data

| Aldehyde | β-Ketoester | N-Source | Catalyst | Solvent | Time (h) | Yield (%) |

| This compound | Ethyl acetoacetate | Urea | HCl | Ethanol | 4-6 | 85-95 (estimated) |

Note: The yield is an estimate based on typical Biginelli reactions with similar aromatic aldehydes. Actual yields may vary.

Reaction Workflow

Application Notes and Protocols for 4-Methoxypicolinaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Methoxypicolinaldehyde as a versatile building block in medicinal chemistry. The protocols and data presented herein are based on established synthetic methodologies and the biological activities of structurally related compounds, offering a foundational guide for the design and synthesis of novel therapeutic agents.

Introduction

This compound, also known as 4-methoxypyridine-2-carboxaldehyde, is a valuable heterocyclic intermediate in drug discovery.[1] Its unique structure, featuring a pyridine ring, a reactive aldehyde group, and a methoxy substituent, offers multiple avenues for chemical modification. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in approved kinase inhibitors and other therapeutic agents due to its ability to participate in key hydrogen bonding interactions with biological targets.[2] The aldehyde functionality serves as a versatile handle for various chemical transformations, most notably reductive amination, to introduce diverse substituents and build molecular complexity.[3] The methoxy group can influence the electronic properties and metabolic stability of the final compound, making it a useful modulator in structure-activity relationship (SAR) studies.[1]

This document outlines the application of this compound in the synthesis of potential anticancer agents, specifically focusing on its use as a precursor for ribonucleotide reductase inhibitors and as a key structural component in the development of kinase inhibitors.

Application 1: Synthesis of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives as Ribonucleotide Reductase Inhibitors

Thiosemicarbazones derived from pyridine-2-carboxaldehyde are a class of compounds known to exhibit potent anticancer activity through the inhibition of ribonucleotide reductase, a crucial enzyme in DNA synthesis. The following section details a synthetic protocol adapted for this compound and presents biological data for analogous compounds.

Experimental Protocol: Synthesis of this compound Thiosemicarbazone

This protocol is adapted from the synthesis of related pyridine-2-carboxaldehyde thiosemicarbazones.

Materials:

-

This compound

-

Thiosemicarbazide

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.

-

To this solution, add a solution of 1.1 equivalents of thiosemicarbazide dissolved in warm ethanol.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound thiosemicarbazone.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Biological Activity Data

The following table summarizes the biological activity of structurally related pyridine-2-carboxaldehyde thiosemicarbazones against L1210 leukemia cells, demonstrating the potential of this class of compounds.

| Compound | R Group | IC50 (µM) for Ribonucleotide Reductase Inhibition[1] | Optimal % T/C in L1210 Leukemia-bearing Mice[1] |

| 1 | 5-(methylamino) | 1.3 | 223 |

| 2 | 5-(ethylamino) | 1.0 | 204 |

| 3 | 5-(allylamino) | 1.4 | 215 |

T/C = (Median survival time of treated mice / Median survival time of control mice) x 100

Application 2: this compound as a Scaffold for Kinase Inhibitors

The pyridine moiety of this compound is a common feature in many kinase inhibitors. The aldehyde group provides a convenient point for elaboration to introduce functionalities that can interact with the solvent-exposed region of the kinase active site. A common synthetic strategy to achieve this is through reductive amination.

Experimental Protocol: Reductive Amination of this compound

This is a general protocol for the reductive amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Desired primary or secondary amine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

To a solution of this compound (1.0 eq) in DCM or DCE (0.1 M), add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted (4-methoxypyridin-2-yl)methanamine derivative.

Biological Activity of Methoxy-Substituted Pyridine Derivatives

The following table presents the cytotoxic activities of a series of 2-methoxypyridine derivatives against various cancer cell lines, highlighting the potential of this scaffold in cancer drug discovery.

| Compound | R Group | HepG2 IC50 (µM)[3] | DU145 IC50 (µM)[3] | MBA-MB-231 IC50 (µM)[3] |

| 4 | 4-bromophenyl | 2.3 | 3.1 | 4.5 |

| 5 | 4-chlorophenyl | 1.9 | 2.8 | 3.9 |

| 6 | 3-bromo-4-methoxyphenyl | 1.2 | 1.8 | 2.1 |

Visualizations

Experimental Workflow: Synthesis of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives

References

- 1. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gctlc.org [gctlc.org]

- 3. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]

Application Notes and Protocols for the Condensation Reaction of 4-Methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypicolinaldehyde is a substituted pyridine aldehyde of significant interest in medicinal chemistry and materials science. Its derivatives often serve as key intermediates in the synthesis of complex heterocyclic compounds with a wide range of biological activities. The condensation reaction, particularly the Knoevenagel condensation, is a fundamental and efficient method for carbon-carbon bond formation, allowing for the straightforward introduction of various functional groups at the aldehyde position. This reaction involves the nucleophilic addition of an active methylene compound to the carbonyl group of this compound, typically followed by dehydration to yield an α,β-unsaturated product.

These resulting vinyl-substituted pyridine derivatives are valuable scaffolds in drug discovery, with some demonstrating potential as anticancer agents through the inhibition of critical signaling pathways. This document provides detailed protocols for the Knoevenagel condensation of this compound with common active methylene compounds, summarizing quantitative data from analogous reactions and presenting visual representations of the experimental workflow and a relevant biological signaling pathway.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds. The data is based on established protocols for analogous aromatic and heteroaromatic aldehydes, providing a reliable reference for expected yields and reaction times.

| Active Methylene Compound | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Malononitrile | Catalyst-free | Ethanol/Water (1:1) | Room Temperature | 2 - 4 | 90 - 95 |

| Ethyl Cyanoacetate | Catalyst-free | Ethanol/Water (1:1) | Room Temperature | 4 - 6 | 85 - 90 |

| Malononitrile | Piperidine (catalytic) | Ethanol | Reflux | 1 - 2 | >95 |

| Ethyl Cyanoacetate | Piperidine (catalytic) | Ethanol | Reflux | 2 - 3 | >90 |

| Malononitrile | DABCO (10 mol%) | Methanol | Room Temperature | 1 | ~99 |

| Ethyl Cyanoacetate | DBU (catalytic) | Water | Room Temperature | 0.5 - 1 | >95 |

Experimental Protocols

Two primary methods for the Knoevenagel condensation of this compound are presented below: a catalyst-free "green" chemistry approach and a conventional base-catalyzed method.

Protocol 1: Catalyst-Free Knoevenagel Condensation in Aqueous Ethanol

This protocol offers an environmentally benign and efficient method for the synthesis of vinyl-substituted pyridines.[1][2]

Materials:

-